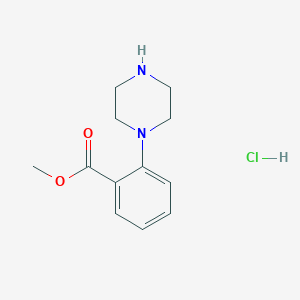
1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide” is a complex organic compound. It contains a cyclopropylsulfonyl group, an azetidine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, a four-membered ring containing a nitrogen atom, would likely contribute to the compound’s reactivity . The cyclopropylsulfonyl and carboxamide groups could also influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur . The azetidine ring, the cyclopropylsulfonyl group, and the carboxamide group could all participate in various chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .
Scientific Research Applications
Reactions of N-Sulfinylamines with Carbodiimides
N-Sulfinylsulfonamides have been shown to react with carbodiimides to produce 1,2-cycloadducts, which upon thermolysis or hydrolysis yield various compounds including sulfonylcarbodiimides and N-sulfinylamines. This type of reaction showcases the potential for creating diverse sulfonamide-based structures through selective synthesis processes (Minami et al., 1973).
Synthesis of Sulfonylcyclopropanecarboxylic Acid Derivatives
The treatment of ethyl phenylsulfonylacetate with dibromoethane, in the presence of benzyltriethylammonium chloride and alkali, leads to the formation of 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives. This synthesis pathway highlights the versatility of sulfonyl groups in creating cyclic structures with potential applications in drug development and material science (Takahashi et al., 1985).
Stereoselective Iodine Atom Transfer Cycloaddition
The treatment of certain sulfonyl-containing cyclopropane-carboxylates with triethylborane leads to active methine radical species, facilitating the formation of functionalized cyclopentane derivatives with high stereoselectivity. This reaction underscores the utility of sulfonyl compounds in stereoselective synthesis, potentially relevant for the synthesis of complex organic molecules (Kitagawa et al., 2004).
Parallel Synthesis of Drug-like Thiadiazole Derivatives
A general method has been developed for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives using a carboxamidine dithiocarbamate linker. This showcases the application of sulfonyl and related groups in the creation of libraries of compounds with potential pharmaceutical applications (Park et al., 2009).
Enantiomeric Separation Using Capillary Zone Electrophoresis
The novel orally-active growth hormone secretagogue MK-0677's R- and S-enantiomers have been separated using capillary zone electrophoresis, demonstrating the analytical applications of sulfonyl-containing compounds in the pharmaceutical industry (Zhou et al., 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-methyl-N-phenylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-15(12-5-3-2-4-6-12)14(17)11-9-16(10-11)20(18,19)13-7-8-13/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJLRWKYATCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

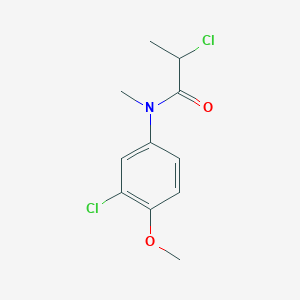

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)
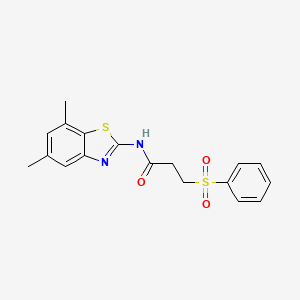

![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
![1-[2-Fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2897605.png)

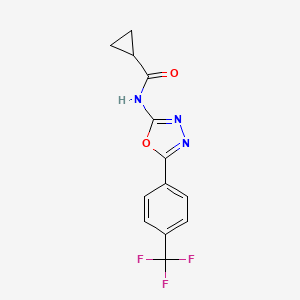
![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)
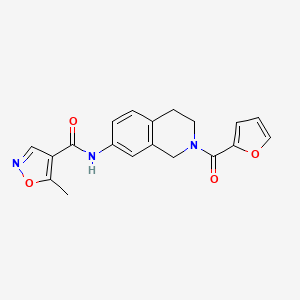
![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)
